molecular formula C12H12FNO3 B1531349 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid CAS No. 1492411-64-9

1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid

Cat. No. B1531349
M. Wt: 237.23 g/mol
InChI Key: VXGFTYHOVZBLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12FNO3. It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid” is characterized by a four-membered azetidine ring, which is more stable than that of related aziridines due to its considerable ring strain . The compound has a molecular weight of 237.23 g/mol.

Scientific Research Applications

Synthesis and Antioxidant Activity

Research on derivatives of azetidines, including those structurally related to 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid, has revealed their significance in the synthesis of therapeutics. One study focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, exploring their in-vitro antioxidant potentials. These compounds demonstrated moderate to significant antioxidant effects, underscoring the medicinal and chemical importance of azetidines in synthesizing complex and potent chemicals and medicinal agents (Nagavolu et al., 2017).

Peptide Scaffolds and Pancreatic Cancer Cell Growth Inhibition

Azetidine-containing peptides, such as those derived from 3-fluoroazetidinecarboxylic acids, have been studied for their potential in biomedical applications. The synthesis of these compounds has led to the development of new peptide building blocks, including iminosugars that inhibit the growth of pancreatic cancer cells, highlighting the therapeutic potential of azetidine derivatives in cancer treatment (Liu et al., 2015).

Solvatochromic Probes and Organic Liquid Discrimination

Azetidine derivatives have been utilized in the development of solvatochromic probes with exceptional capabilities to distinguish structurally relevant organic liquids, such as various types of benzene and gasoline grades. These probes, based on azetidine as an electron-donating unit, demonstrate the versatility of azetidine-containing compounds in analytical chemistry, particularly in the detection and differentiation of organic compounds (Liu et al., 2016).

Protein Engineering and Peptide Synthesis

Azetidine-based amino acids have been synthesized for their applications in protein engineering and peptide synthesis. These non-natural amino acids offer interesting features for the modification of proteins and the creation of small peptide chains, showcasing the role of azetidine derivatives in enhancing the diversity and functionality of biomolecules (Reiners et al., 2020).

properties

IUPAC Name

1-[2-(2-fluorophenyl)acetyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-10-4-2-1-3-8(10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGFTYHOVZBLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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